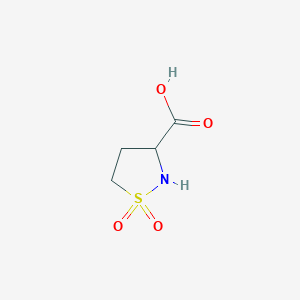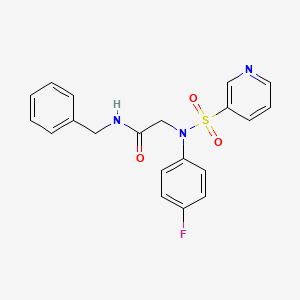
N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide” isn’t available in the sources I found .Chemical Reactions Analysis
There isn’t any specific information available about the chemical reactions of "N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide" .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide” aren’t available in the sources I found .Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Medicinal Chemistry
In the realm of medicinal chemistry, N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide derivatives have been explored for their potential in inhibiting phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), which are critical in the pathways of cell growth, proliferation, and survival. These investigations aim to enhance metabolic stability and optimize therapeutic profiles for cancer treatment. For instance, specific modifications to the heterocyclic core of these compounds have led to analogues with improved in vitro potency and reduced metabolic deacetylation, highlighting the compound's potential as a cancer therapeutic agent (Stec et al., 2011).
Anticancer Properties
Further studies have focused on the synthesis of sulfonamide derivatives, including N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide, to assess their cytotoxic activities against various cancer cell lines. These compounds have demonstrated significant anticancer effects, particularly against breast and colon cancer cell lines, suggesting their potential as therapeutic agents in oncology. The research underscores the importance of the sulfonamide group in enhancing the anticancer activity of these derivatives (Ghorab et al., 2015).
Antitumor and Antimalarial Activities
Additionally, certain sulfonamide derivatives, including the subject compound, have been designed and synthesized with the intent to achieve potent antitumor agents with low toxicity. These efforts have led to compounds exhibiting high therapeutic indices and significant antitumor activity in animal models, presenting a promising avenue for the development of new cancer therapies (Huang et al., 2001). Moreover, their potential utility in treating infectious diseases has been highlighted through investigations into their antimalarial activities and their role in combating COVID-19, showcasing the broad spectrum of therapeutic applications of these sulfonamide derivatives (Fahim & Ismael, 2021).
Kinase Inhibition for Cancer Treatment
The exploration of N-benzyl substituted acetamide derivatives has also extended to their role in kinase inhibition, particularly targeting Src kinase as a strategy for cancer treatment. These studies have resulted in derivatives that inhibit Src kinase activity, thereby impeding cancer cell proliferation and highlighting the therapeutic potential of these compounds in targeted cancer therapy (Fallah-Tafti et al., 2011).
Mecanismo De Acción
Safety and Hazards
There isn’t any specific information available about the safety and hazards of "N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide".
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-2-(4-fluoro-N-pyridin-3-ylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c21-17-8-10-18(11-9-17)24(28(26,27)19-7-4-12-22-14-19)15-20(25)23-13-16-5-2-1-3-6-16/h1-12,14H,13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQYCVSSWHPTNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(N-(4-fluorophenyl)pyridine-3-sulfonamido)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2762031.png)
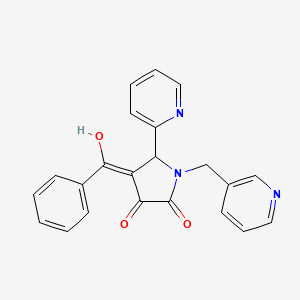
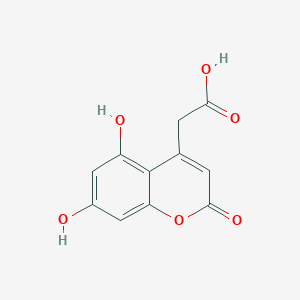

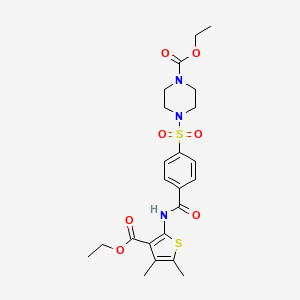
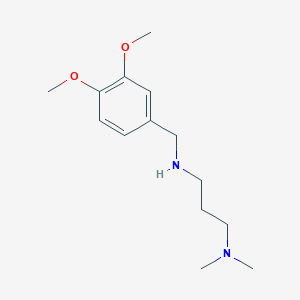
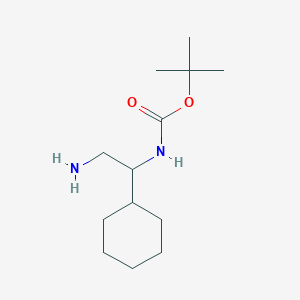
![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine](/img/structure/B2762046.png)
![3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2762048.png)

![(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide](/img/structure/B2762051.png)
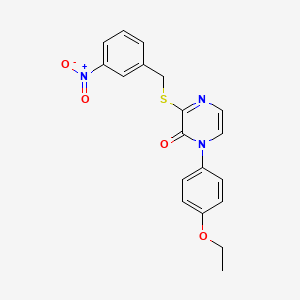
![4-[(2-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2762053.png)
